(5-Bromo-2-methyl-benzyl)-isopropyl-carbamic acid tert-butyl ester
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Overview
Description
(5-Bromo-2-methyl-benzyl)-isopropyl-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a bromine atom, a methyl group, and a carbamate ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methyl-benzyl)-isopropyl-carbamic acid tert-butyl ester typically involves the reaction of 5-bromo-2-methylbenzyl alcohol with isopropyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methyl-benzyl)-isopropyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromo derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of bromo derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
(5-Bromo-2-methyl-benzyl)-isopropyl-carbamic acid tert-butyl ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: As a probe to study enzyme-catalyzed reactions involving carbamates.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methyl-benzyl)-isopropyl-carbamic acid tert-butyl ester involves the interaction of its carbamate group with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-methylbenzyl)-methyl-carbamic acid methyl ester
- (5-Bromo-2-methylbenzyl)-ethyl-carbamic acid ethyl ester
- (5-Bromo-2-methylbenzyl)-propyl-carbamic acid propyl ester
Uniqueness
(5-Bromo-2-methyl-benzyl)-isopropyl-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group enhances its stability and lipophilicity, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[(5-bromo-2-methylphenyl)methyl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2/c1-11(2)18(15(19)20-16(4,5)6)10-13-9-14(17)8-7-12(13)3/h7-9,11H,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNWGKPHLRCJMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CN(C(C)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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